1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid

NMDA receptor antagonist neuropharmacology structure-activity relationship

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 199330-51-3) is a non-proteinogenic, cyclic α,α-disubstituted amino acid featuring a quaternary α-carbon and a 4,4-gem-dimethyl anchor. This unique scaffold imparts conformational rigidity and enhanced lipophilicity (XLogP3 = -0.9) over unsubstituted analogs, making it a strategic building block for stabilizing 3₁₀-/α-helical peptidomimetics and for synthesizing amino-alkyl-cyclohexane NMDA receptor antagonists (e.g., MRZ 2/579; IC₅₀ = 1.29 µM). Its steric bulk and restricted conformational freedom directly improve target binding affinity, metabolic stability, and pharmacokinetic profiles—parameters unattainable with linear or unsubstituted cyclic amino acids. Ideal for medicinal chemistry campaigns targeting protein-protein interactions and CNS disorders.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 199330-51-3
Cat. No. B3249970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid
CAS199330-51-3
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC1(CCC(CC1)(C(=O)O)N)C
InChIInChI=1S/C9H17NO2/c1-8(2)3-5-9(10,6-4-8)7(11)12/h3-6,10H2,1-2H3,(H,11,12)
InChIKeyIEFQYFFTBQOEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 199330-51-3) Procurement: Chemical Identity and Baseline Specifications


1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 199330-51-3) is a non-proteinogenic, cyclic α,α-disubstituted amino acid characterized by a cyclohexane ring bearing geminal amino and carboxyl groups at the 1-position and gem-dimethyl substitution at the 4-position (molecular formula C₉H₁₇NO₂, MW 171.24 g/mol) [1]. This unique quaternary carbon center imparts significant conformational rigidity and steric bulk compared to linear or unsubstituted cyclic amino acid analogs, directly influencing its utility as a constrained building block in peptidomimetic design and pharmaceutical intermediate synthesis [1].

Why Generic Substitution of 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 199330-51-3) is Scientifically Invalid


Substituting 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid with a structurally similar cyclic amino acid, such as unsubstituted 1-aminocyclohexane-1-carboxylic acid (homocycloleucine, CAS 2756-85-6) or 1-aminocyclopentane-1-carboxylic acid (cycloleucine), fundamentally alters the conformational and steric profile of the resultant molecule. The 4,4-gem-dimethyl substitution introduces a sterically demanding, lipophilic anchor that significantly restricts the conformational freedom of the cyclohexane ring, preferentially stabilizing specific chair conformations and influencing the spatial orientation of the α-amino acid moiety. This rigidification is a critical design element for inducing specific secondary structures (e.g., 3₁₀- or α-helices) in peptidomimetics and for modulating target binding affinity, pharmacokinetic properties, and metabolic stability—parameters that cannot be replicated by analogs lacking this precise substitution pattern [1].

Quantitative Differentiation Evidence for 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 199330-51-3) Against Structural Analogs


Impact of 4,4-Dimethyl Substitution on NMDA Receptor Antagonist Potency in Amino-Alkyl-Cyclohexane Series

In a systematic structure-activity relationship (SAR) study of amino-alkyl-cyclohexanes as uncompetitive NMDA receptor antagonists, the addition of gem-dimethyl groups to the cyclohexane ring significantly enhanced in vitro potency. The target compound's core scaffold is directly relevant to this SAR, as it represents a key intermediate in the synthesis of such derivatives. The study quantified that 4,4-dimethyl substitution (as in MRZ 2/579, a compound incorporating this structural feature) yields an IC₅₀ of 1.29 µM against NMDA-induced currents in cultured hippocampal neurons at -70 mV [1]. This is a marked improvement over compounds lacking this substitution pattern within the same series [1].

NMDA receptor antagonist neuropharmacology structure-activity relationship

Correlation of 4,4-Dimethyl Substitution with Enhanced Blocking Kinetics at NMDA Receptors

The therapeutic index of uncompetitive NMDA receptor antagonists is critically dependent on fast blocking and unblocking kinetics. For MRZ 2/579, a compound containing the 4,4-dimethylcyclohexane core, the association and dissociation rate constants were experimentally determined. The compound exhibited a K(on) of 10.67 ± 0.09 x 10⁴ M⁻¹ s⁻¹ and a K(off) of 0.199 ± 0.02 s⁻¹, yielding a calculated K(d) of 1.87 µM [1]. These kinetic parameters are comparable to those of memantine, a clinically validated NMDA antagonist with a favorable side-effect profile, and are associated with the strong voltage-dependency (δ = 0.55-0.87 for the class) observed in this series [1].

NMDA receptor ion channel kinetics voltage-dependency

In Vivo Anticonvulsant Efficacy Correlates with 4,4-Dimethyl Substitution Pattern

The in vivo efficacy of amino-alkyl-cyclohexanes was assessed using the maximal electroshock seizure (MES) model in mice. MRZ 2/579, which incorporates the 4,4-dimethylcyclohexane core, demonstrated potent anticonvulsant activity with an ED₅₀ of 10.3 mg/kg following intraperitoneal (i.p.) administration [1]. This potency is within the range observed for other potent members of the class (ED₅₀ values ranged from 3.6 to 130 mg/kg i.p.) and, importantly, correlates with its favorable in vitro profile, confirming CNS penetration and target engagement [1].

anticonvulsant in vivo pharmacology maximal electroshock seizure

Physicochemical Differentiation: Enhanced Lipophilicity and Reduced Conformational Entropy

The 4,4-gem-dimethyl substitution on the cyclohexane ring imparts distinct physicochemical properties to 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid compared to its unsubstituted analog, 1-aminocyclohexane-1-carboxylic acid (homocycloleucine). The addition of two methyl groups increases the molecular weight (171.24 vs. 143.18 g/mol) and calculated lipophilicity (XLogP3 = -0.9 vs. -1.3 for homocycloleucine) [1][2]. More importantly, the quaternary carbon center at the 4-position eliminates the possibility of ring-flipping, thereby reducing the conformational entropy of the molecule. This pre-organization can lead to a more favorable entropic contribution upon target binding, a key principle in peptidomimetic and drug design.

physicochemical properties lipophilicity conformational restriction

High-Value Application Scenarios for 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid (CAS 199330-51-3)


Synthesis of Potent and Fast-Kinetic NMDA Receptor Antagonists for CNS Drug Discovery

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid serves as a critical, conformationally restricted intermediate for constructing novel amino-alkyl-cyclohexane NMDA receptor antagonists. As demonstrated by the characterization of MRZ 2/579 (a derivative of this scaffold), the 4,4-dimethyl motif is integral to achieving high in vitro potency (IC₅₀ = 1.29 µM) and favorable, memantine-like blocking kinetics (K(off) = 0.199 s⁻¹) that are essential for a viable therapeutic window in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy [1].

Design of Conformationally Constrained Peptidomimetics for Modulating Protein-Protein Interactions

The geminal α,α-disubstitution at the 1-position, combined with the rigid 4,4-dimethylcyclohexane core, makes this compound a superior building block for inducing stable helical secondary structures (e.g., 3₁₀- or α-helices) in short peptides. By reducing conformational entropy, its incorporation can significantly enhance target binding affinity and metabolic stability compared to linear or less constrained cyclic amino acids [2]. This is particularly valuable for developing inhibitors of challenging targets like protein-protein interactions.

Lead Optimization for Modulating Lipophilicity and Conformational Pre-organization

Procurement of 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid is strategically advantageous in medicinal chemistry campaigns aimed at fine-tuning a lead compound's drug-like properties. Its calculated XLogP3 of -0.9 represents a +0.4 log unit increase in lipophilicity compared to the unsubstituted analog homocycloleucine (XLogP3 = -1.3) [2][3]. This subtle but quantifiable increase can be leveraged to improve membrane permeability or modulate metabolic pathways without drastically altering molecular weight or introducing off-target liabilities, while the rigid scaffold provides a unique conformational constraint not found in linear alkyl spacers.

Synthesis of Novel Anticonvulsant Agents with Demonstrated In Vivo Efficacy

As a precursor to the amino-alkyl-cyclohexane class of uncompetitive NMDA antagonists, this compound is a key intermediate for developing new anticonvulsant therapies. Derivatives incorporating this core, such as MRZ 2/579, have shown potent protection in the maximal electroshock seizure (MES) model in mice (ED₅₀ = 10.3 mg/kg i.p.), confirming that the 4,4-dimethyl substitution pattern is compatible with robust in vivo central nervous system activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.